Potent Soluble Epoxide Hydrolase (sEH) Inhibition vs. Chloro-Analog Inactivity on 5-LOX
7-Fluoro-2,3-dihydrobenzo[F][1,4]oxazepin-5-OL demonstrates potent inhibition of human recombinant sEH with an IC50 of 3 nM [1]. In direct contrast, the 7-chloro analog (CAS 5755-04-4) shows no significant activity against 5-lipoxygenase at 100 µM, highlighting a stark difference in target engagement profiles between the fluoro and chloro derivatives [2].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | 7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-5-ol: IC50 > 100,000 nM (no significant activity at 100 µM) |
| Quantified Difference | >33,000-fold difference in potency (minimum estimate) |
| Conditions | Target: human recombinant sEH (target) vs. rat RBL-1 5-lipoxygenase (comparator). Assays: fluorescence-based (target) vs. functional enzyme inhibition (comparator). |
Why This Matters
This differential engagement supports the strategic selection of the 7-fluoro scaffold for programs targeting sEH over 5-LOX, where chloro-substitution is ineffective.
- [1] BindingDB. BDBM50454598 (CHEMBL4215208). IC50: 3 nM. Inhibition of human recombinant soluble epoxide hydrolase expressed in baculovirus-infected High Five cells S9 fraction using CMNPC substrate. View Source
- [2] EMBL-EBI. ChEMBL Assay CHEMBL4193 (CHEMBL619995). Compound evaluated for inhibition of rat basophilic leukemia-1 (RBL-1) 5-Lipoxygenase at 100 uM; NS = no significant activity. View Source
